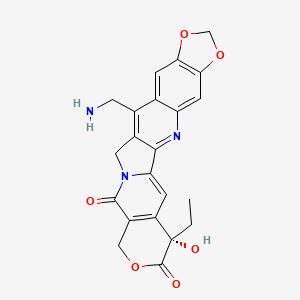
7-Mad-mdcpt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as a toxin payload in antibody-drug conjugates (ADCs) for targeted cancer therapy . This compound leverages the potent cytotoxic properties of camptothecin derivatives to selectively kill cancer cells while minimizing damage to healthy tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-MAD-MDCPT involves multiple steps, starting from camptothecin. The key steps include methylation and methoxylation reactions to introduce the methyl and methoxy groups at specific positions on the camptothecin scaffold . The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the camptothecin scaffold, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of camptothecin derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.
Aplicaciones Científicas De Investigación
7-MAD-MDCPT has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and modification of camptothecin derivatives.
Biology: Investigated for its cytotoxic effects on various cancer cell lines and its potential as a therapeutic agent.
Medicine: Incorporated into ADCs for targeted cancer therapy, leveraging its potent cytotoxic properties to selectively kill cancer cells.
Industry: Utilized in the development of novel ADCs and other targeted therapies for cancer treatment .
Mecanismo De Acción
7-MAD-MDCPT exerts its effects primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, it induces DNA damage and triggers apoptosis in cancer cells. The molecular targets and pathways involved include the DNA damage response pathway and the intrinsic apoptotic pathway .
Comparación Con Compuestos Similares
Similar Compounds
Camptothecin: The parent compound from which 7-MAD-MDCPT is derived.
Topotecan: Another camptothecin analog used in cancer therapy.
Irinotecan: A widely used camptothecin derivative for colorectal cancer treatment .
Uniqueness
This compound is unique due to its specific modifications, which enhance its potency and selectivity as a toxin payload in ADCs. These modifications improve its stability and solubility, making it a valuable tool in targeted cancer therapy .
Propiedades
Número CAS |
765871-81-6 |
|---|---|
Fórmula molecular |
C22H19N3O6 |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(5S)-14-(aminomethyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C22H19N3O6/c1-2-22(28)14-4-16-19-12(7-25(16)20(26)13(14)8-29-21(22)27)11(6-23)10-3-17-18(31-9-30-17)5-15(10)24-19/h3-5,28H,2,6-9,23H2,1H3/t22-/m0/s1 |
Clave InChI |
QILNNZJGRYNYJV-QFIPXVFZSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


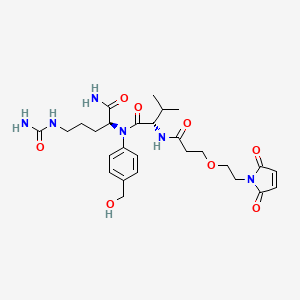
![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)

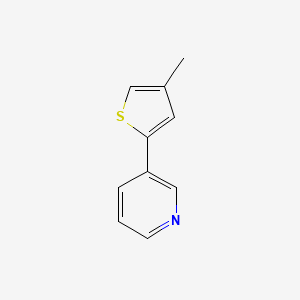
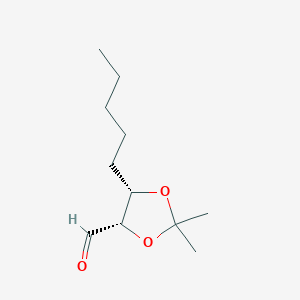
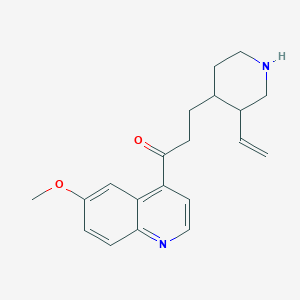
![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
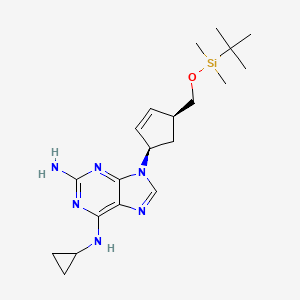
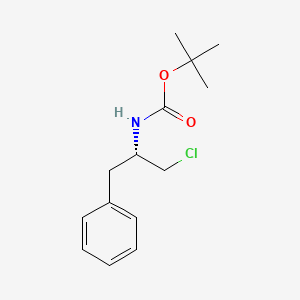
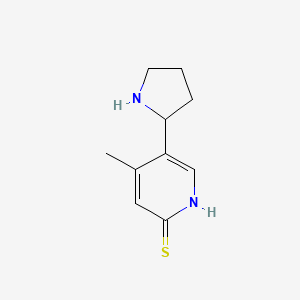
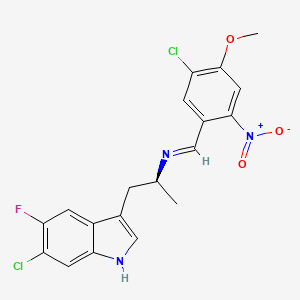
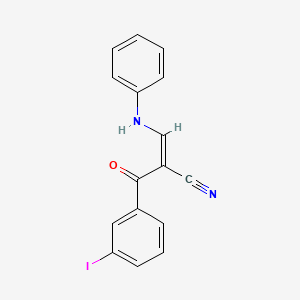
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)

